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Compound of Interest

Compound Name: 3-Ethoxybenzamide
CAS No.: 55836-69-6
Cat. No.: B1676414
Get Quote
. J

Executive Summary

3-Ethoxybenzamide (also known as m-ethoxybenzamide) is a benzamide derivative
characterized by an ethoxy substituent at the meta position of the benzene ring.[1] It serves as
a critical structural analogue in the study of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1]
Unlike its ortho isomer (Ethenzamide), which is a common analgesic, 3-ethoxybenzamide is
primarily utilized in medicinal chemistry as a probe to map the steric and electronic
requirements of the nicotinamide binding pocket in PARP enzymes. This guide provides a
rigorous analysis of its molecular weight, structure, synthesis, and handling protocols.[1]

Molecular Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]

The following data represents the consensus physicochemical constants for high-purity 3-
Ethoxybenzamide.
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Parameter Value Unit Notes
IUPAC Name 3-Ethoxybenzamide
_ Distinct from 2-isomer
CAS Registry 55836-69-6
(938-73-8)
Molecular Formula CoH11NO:2
Molecular Weight 165.19 g/mol Average Mass
) ) Suitable for HRMS
Monoisotopic Mass 165.07898 Da ] )
calibration
) ) Higher than o-isomer
Melting Point 138 — 140 °C
(132-134°C) [1, 2]
N Limited water
Solubility DMSO, Methanol -
solubility
LogP ~1.88 - Predicted lipophilicity
Appearance White crystalline solid

Structural Analysis

3-Ethoxybenzamide consists of a benzene core substituted with a primary amide group (-
CONH?2) and an ethoxy group (-OCH2CH?3).[1] The meta positioning is crucial for its biological
activity profile.[1]

o Electronic Effects: The ethoxy group acts as a weak activator via resonance (+M effect) but
exerts an inductive withdrawal (-1 effect) on the ring.[1] In the meta position, the resonance
effect is not directly conjugated to the amide carbonyl, modulating the pKa and hydrogen-
bond donor capability of the amide nitrogen differently than in para or ortho isomers.

» Steric Profile: The ethoxy tail adds lipophilic bulk, which probes the size of the hydrophobic
regions within enzyme active sites (specifically the adenosine binding pocket of PARP).[1]
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Figure 1: Functional group connectivity of 3-Ethoxybenzamide highlighting the meta-
substitution pattern.

High-Purity Synthesis Protocol

While direct amidation of 3-ethoxybenzoic acid is possible, the following Williamson Ether
Synthesis followed by Acyl Chloride Amidation is the preferred route for generating high-purity
research-grade material. This pathway avoids the formation of N-alkylated byproducts common
when alkylating hydroxybenzamides directly.[1]

Reaction Scheme

e O-Alkylation: 3-Hydroxybenzoic acid + Ethyl lodide — 3-Ethoxybenzoic acid.[1]
¢ Activation: 3-Ethoxybenzoic acid + Thionyl Chloride — 3-Ethoxybenzoyl chloride.[1]

e Amidation: 3-Ethoxybenzoyl chloride + Ammonia - 3-Ethoxybenzamide.[1]
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Figure 2: Step-wise synthesis pathway for 3-Ethoxybenzamide minimizing side reactions.

Detailed Methodology

Step 1: Synthesis of 3-Ethoxybenzoic Acid

» Dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous acetone.
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e Add anhydrous Potassium Carbonate (K2COs, 2.5 eq) and stir for 30 minutes.
e Add Ethyl lodide (1.5 eq) dropwise.[1]
o Reflux for 12—24 hours.[1] Monitor via TLC.

o Evaporate acetone, dissolve residue in water, and acidify with HCI (pH ~2) to precipitate 3-
ethoxybenzoic acid.[1] Recrystallize from ethanol/water.[1]

Step 2 & 3: Conversion to Amide
e Suspend 3-ethoxybenzoic acid in dry dichloromethane (DCM).

e Add Thionyl Chloride (SOCIz, 1.2 eq) and a catalytic drop of DMF.[1] Reflux until gas
evolution ceases (formation of acid chloride).[1]

e Cool to 0°C. Slowly add concentrated agueous ammonia (NH4OH) or bubble anhydrous NHs
gas through the solution.

 Stir for 2 hours at room temperature.

« Filter the precipitate or extract with ethyl acetate.[1] Wash with NaHCOs (sat) and Brine.[1]

Purification: Recrystallize from ethanol to achieve the target melting point (138-140°C).

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these
standard spectral markers.
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Technique Expected Signals |/ Data Interpretation

0 7.95 (br s, 1H, NH) 6 7.30- Diagnostic: Look for the
7.50 (m, 3H, Ar-H) 8 7.05-7.15 characteristic quartet at ~4.0

m, 1H, Ar-H) & 7.35 (br s, 1H, m and triplet at ~1.3 ppm
IH NMR (DMSO-ds, 400 MHz) | ) ( PP p pp

NH) 6 4.08 (g, J=7.0 Hz, 2H, - confirming the ethoxy group.[2]
OCHz2z-) 6 1.35 (t, J=7.0 Hz, [3][4] Amide protons appear as
3H, -CH5) broad singlets.[1]

3360, 3180 cm~* (N-H stretch)  Strong amide carbonyl peak is

FT-IR (KBr) 1655 cm~1 (C=0 Amide I) 1240 the primary confirmation of
cm~* (C-O-C ether stretch) functional group conversion.[1]
m/z = 165.1 [M]* or 166.1 Molecular ion peak confirms

Mass Spectrometr
P Y [M+H]* formula CoH11NO2.[1]

Biological & Pharmaceutical Context
PARP Inhibition Mechanism

3-Ethoxybenzamide functions as a competitive inhibitor of the nuclear enzyme Poly(ADP-
ribose) polymerase-1 (PARP-1).[1]

¢ Mechanism: It mimics the nicotinamide moiety of Nicotinamide Adenine Dinucleotide
(NAD+).[1]

e Binding Mode: The amide group forms critical hydrogen bonds with Gly863 and Ser904 in
the PARP-1 catalytic domain.[1] The meta-ethoxy group extends into the hydrophobic pocket
usually occupied by the adenosine ribose of NAD+.[1]

e Research Utility: Unlike 3-aminobenzamide (a standard reference inhibitor), 3-
ethoxybenzamide is often used in Structure-Activity Relationship (SAR) studies to
determine the steric tolerance of the "3-position” on the benzamide scaffold.

Safety & Handling (GHS Classification)[1]

 Signal Word:WARNING

e Hazard Statements:
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o H302: Harmful if swallowed.[1]

o H319: Causes serious eye irritation.[1]

e Precautionary Measures: Wear nitrile gloves and safety goggles.[1] Avoid dust formation.[1]
In case of contact, rinse eyes with water for 15 minutes.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [3-Ethoxybenzamide: Structural Characterization and
Synthetic Protocols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1676414/docs#3-ethoxybenzamide-structural-
characterization-and-synthetic-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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